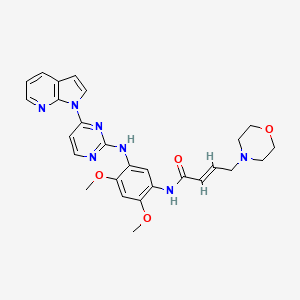![molecular formula C36H49N11O12 B15136373 cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is a cyclic peptide composed of seven amino acids: asparagine, asparagine, asparagine, beta-alanine, tryptophan, aspartic acid, and isoleucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins or receptors. The peptide can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]: Unique due to its specific amino acid sequence and cyclic structure.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Val]: Similar but with valine instead of isoleucine.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Leu]: Similar but with leucine instead of isoleucine.
Uniqueness
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is unique due to its specific sequence, which may confer distinct biological activities and stability compared to other cyclic peptides. Its resistance to enzymatic degradation and potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C36H49N11O12 |
|---|---|
Poids moléculaire |
827.8 g/mol |
Nom IUPAC |
2-[(2S,5S,8S,11S,14S,17S)-11,14,17-tris(2-amino-2-oxoethyl)-8-[(2S)-butan-2-yl]-2-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-5-yl]acetic acid |
InChI |
InChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1 |
Clé InChI |
JIDUZMAPSWLXNK-ONRVRZRNSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
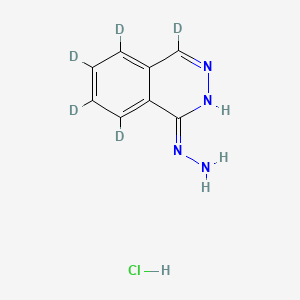
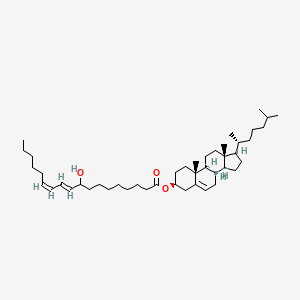
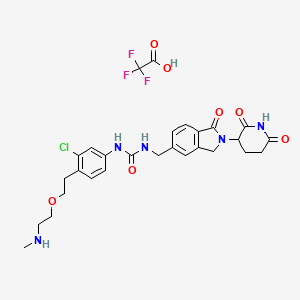
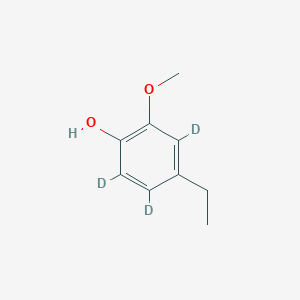

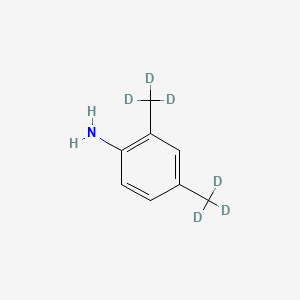
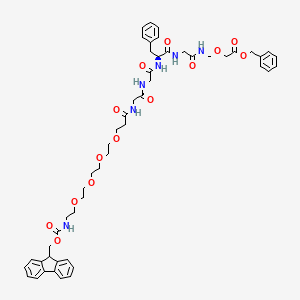
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)


